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Compound of Interest

Compound Name: Ethyl ethoxyacetate

Cat. No.: B1329361

Introduction

Ethyl ethoxyacetate (CAS No. 817-95-8) is a flavoring substance valued in the food industry
for its characteristic mild, fruity, and sweet aroma.[1][2] Chemically, it is the ethyl ester of
ethoxyacetic acid, with the molecular formula CeH1203.[1][2][3] This colorless liquid is also
utilized in the formulation of perfumes and as a solvent in various industrial applications.[1][2]
This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals on the use of ethyl ethoxyacetate as a flavoring agent in
food science.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl ethoxyacetate is presented in Table
1.
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Property Value Reference
CAS Number 817-95-8 [1112][3]
Molecular Formula CeH1203 [11[2][3]
Molecular Weight 132.16 g/mol [2][3]
Appearance Clear, colorless liquid [4]
Odor Mild, fruity, sweet [1][2]
Boiling Point 156 °C [4]
Density 0.975 g/mL at 25 °C [4]
Refractive Index n20/D 1.402 [4]
Solubility Insoluble in water [4]
Regulatory Status

As of the latest available information, ethyl ethoxyacetate does not have a specific FEMA
(Flavor and Extract Manufacturers Association) number, nor is it individually listed in the JECFA
(Joint FAO/WHO Expert Committee on Food Additives) database. However, it falls under the
broader category of aliphatic acyclic esters, many of which have been evaluated as groups by
these regulatory bodies.[5][6][7] For instance, JECFA has evaluated numerous esters of
aliphatic acyclic primary alcohols with both branched-chain and linear saturated carboxylic
acids, generally finding them to be of no safety concern at current levels of intake.[5][6]
Researchers and developers should ensure compliance with the specific regulations of the
country where the food product will be marketed.

Flavor Profile and Application

Ethyl ethoxyacetate imparts a pleasant fruity and sweet character to food and beverage
products. Its mild nature makes it a versatile component in various flavor formulations.

Sensory Characteristics:

o Aroma: Fruity, sweet, with potential ethereal notes.
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o Taste: Contributes to a general fruity and sweet taste profile.

Recommended Applications:

While specific quantitative data on the use of ethyl ethoxyacetate in commercial products is
proprietary, based on its flavor profile, it is suitable for inclusion in flavor concentrates for a
variety of food categories, including:

Beverages: Fruit-flavored drinks, carbonated soft drinks, and alcoholic beverages.

Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.

Baked Goods: Icings, fillings, and fruit-flavored cakes and pastries.

Dairy Products: Fruit-flavored yogurts and ice creams.

The optimal concentration of ethyl ethoxyacetate will vary depending on the food matrix and
the desired flavor intensity. It is recommended to start with low concentrations (in the ppm
range) and optimize based on sensory evaluation.

Experimental Protocols
Protocol 1: Sensory Evaluation of Ethyl Ethoxyacetate

This protocol outlines the procedure for conducting a sensory evaluation of ethyl
ethoxyacetate to determine its flavor profile and sensory threshold.

1. Objective: To characterize the sensory attributes of ethyl ethoxyacetate and to determine its
detection and recognition thresholds in a specific food matrix (e.g., a 5% sugar solution).

2. Materials:

Ethyl ethoxyacetate (food grade)

Deionized water

Sucrose

Volumetric flasks and pipettes
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Sensory evaluation booths with controlled lighting and ventilation
Odor-free sample cups with lids, coded with random three-digit numbers
Palate cleansers (e.g., unsalted crackers, room temperature water)
. Panelist Selection:
Recruit 15-20 panelists who are non-smokers and have no known taste or smell disorders.
Train panelists to identify and rate the intensity of basic tastes and aromas.
. Sample Preparation:

Prepare a stock solution of ethyl ethoxyacetate (e.g., 1000 ppm) in a suitable solvent like
ethanol.

Prepare a series of dilutions in the desired food matrix (e.g., 5% sugar solution) to obtain a
range of concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm).

Prepare a control sample containing only the food matrix.
. Sensory Evaluation Methods:

Descriptive Analysis:

[¢]

Present panelists with a reference sample of a known concentration (e.g., 5 ppm) of ethyl
ethoxyacetate.

[¢]

Ask panelists to generate descriptive terms for the aroma and flavor.

[¢]

Develop a consensus list of descriptors (e.g., fruity, sweet, apple-like, pear-like).

[e]

Present panelists with the range of coded samples and have them rate the intensity of
each descriptor on a line scale (e.g., 0 = not perceptible, 100 = very strong).

Triangle Test (for difference testing):
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o Present panelists with three coded samples, two of which are identical (either control or a
specific concentration) and one is different.

o Ask panelists to identify the odd sample.

o Analyze the results statistically to determine if a significant difference exists between the
control and the sample at a given concentration.

Threshold Determination (Ascending Forced-Choice Method):

o Present panelists with a series of sample sets, each containing one sample with ethyl
ethoxyacetate and two control samples.

o Start with the lowest concentration and ask panelists to identify the sample that is different.

o The detection threshold is the lowest concentration at which a statistically significant
number of panelists can correctly identify the odd sample.

. Data Analysis:

Analyze descriptive analysis data using statistical software to generate spider web plots or
bar charts of the mean intensity ratings for each descriptor.

Analyze triangle test data using binomial statistics to determine significance.

Calculate the sensory threshold using appropriate statistical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Ethyl ethoxyacetate | C6H1203 | CID 69955 - PubChem [pubchem.ncbi.nim.nih.gov]

3. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass
spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Ethyl ethoxyacetate | 817-95-8 [chemicalbook.com]

5. 909. Esters/aliphatic acyclic prim. alcohols/branched-chain/aliphatic acyclic acids (WHO
Food Additives Series 40) [inchem.org]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1329361?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329361?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/229503126_Sensory_Evaluation_of_Fruit_and_Vegetable_Flavors
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-ethoxyacetate
https://pubmed.ncbi.nlm.nih.gov/18570431/
https://pubmed.ncbi.nlm.nih.gov/18570431/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7203477.htm
https://www.inchem.org/documents/jecfa/jecmono/v040je13.htm
https://www.inchem.org/documents/jecfa/jecmono/v040je13.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 6. 910. Esters/aliphatic acyclic prim. alcohols/aliphatic linear saturated carb. acids (WHO
Food Additives Series 40) [inchem.org]

o 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

 To cite this document: BenchChem. [Ethyl Ethoxyacetate: A Detailed Profile for Food
Science Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329361#ethyl-ethoxyacetate-as-a-flavoring-agent-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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